molecular formula C11H8ClFN2 B13134364 4-(Chloromethyl)-2-fluoro-3,4'-bipyridine

4-(Chloromethyl)-2-fluoro-3,4'-bipyridine

Cat. No.: B13134364
M. Wt: 222.64 g/mol
InChI Key: DCMUBVASTKHCMZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with a chloromethyl group at the 4-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-fluoro-3,4’-bipyridine typically involves the halomethylation of a bipyridine precursor. One common method is the reaction of 2-fluoro-3,4’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-2-fluoro-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-fluoro-3,4’-bipyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted bipyridines.

    Oxidation: Formation of bipyridine carboxylic acids.

    Reduction: Formation of 2-fluoro-3,4’-bipyridine.

Scientific Research Applications

4-(Chloromethyl)-2-fluoro-3,4’-bipyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-fluoro-3,4’-bipyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-fluoropyridine
  • 4-(Chloromethyl)-3-fluoropyridine
  • 4-(Chloromethyl)-2,3’-bipyridine

Uniqueness

4-(Chloromethyl)-2-fluoro-3,4’-bipyridine is unique due to the presence of both a chloromethyl group and a fluorine atom on the bipyridine core. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-(chloromethyl)-2-fluoro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8ClFN2/c12-7-9-3-6-15-11(13)10(9)8-1-4-14-5-2-8/h1-6H,7H2

InChI Key

DCMUBVASTKHCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=CN=C2F)CCl

Origin of Product

United States

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